![molecular formula C23H22N2O6 B14955687 (4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955687.png)
(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C29H29NO6 |
Molecular Weight | 487.5 g/mol |
IUPAC Name | This compound |
InChI Key | HMYUUOGIGAUVKA-IMVLJIQESA-N |
The structure features a pyrrolidine core with various substituents that may influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of functional groups like the furan and oxazole rings may facilitate binding to biological macromolecules, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit antioxidant properties. For instance, derivatives containing furan rings have demonstrated significant free radical-scavenging activities. The antioxidant capacity can be attributed to the ability of these compounds to donate electrons or hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Antimicrobial Properties
Preliminary studies suggest that furan derivatives possess antibacterial activity against various pathogens. For example, certain furan-based compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections . The specific compound may exhibit similar properties due to its structural features.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related compounds have shown varying degrees of cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Such studies are essential for determining the therapeutic potential and safety of this compound.
Case Studies and Research Findings
Recent research has explored several derivatives of furan and their biological activities:
- Study on Antioxidant Activity : A study evaluated various furan derivatives for their antioxidant capabilities, revealing significant activity in scavenging free radicals .
- Antimicrobial Evaluation : Another investigation focused on furan derivatives against bacterial strains, reporting promising results in inhibiting growth at minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxic Effects : A comparative analysis of similar compounds showed varying cytotoxic effects against different cancer cell lines, highlighting the need for further exploration into the specific compound's effects on tumor cells .
Scientific Research Applications
Based on the search results, here's a detailed overview of the potential applications of compounds similar to "(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione":
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with multiple functional groups, suggesting potential reactivity and biological activity. The presence of furan, hydroxymethylidene, methoxyphenyl, and oxazole moieties, along with a pyrrolidine ring, contributes to its cyclic nature, which may influence its interactions with biological targets.
Potential Applications
The unique structural features of this compound suggest potential applications in the following fields:
- Pharmaceutical Development: It can be a candidate for drug discovery due to its potential biological activities.
- Agricultural Chemistry: It can be investigated for its efficacy as a pesticide or herbicide based on its antimicrobial properties.
- Material Science: It can be explored for use in developing novel materials with specific chemical properties.
Several compounds share structural similarities with (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxycoumarin | Coumarin backbone | Anticoagulant |
Furocoumarin | Furan ring | Antimicrobial |
5-Methylisoxazole | Isoxazole ring | Neuroprotective |
The uniqueness of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups that may confer distinct biological activities not observed in the other compounds listed. Its complex structure allows for diverse interactions that could lead to novel therapeutic applications.
Study Methods
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:
- Spectroscopy
- X-ray crystallography
- Molecular docking
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H22N2O6/c1-3-4-11-29-16-9-7-15(8-10-16)20-19(21(26)17-6-5-12-30-17)22(27)23(28)25(20)18-13-14(2)31-24-18/h5-10,12-13,20,27H,3-4,11H2,1-2H3 |
InChI Key |
FHCKITZRNNDETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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